molecular formula C8H7ClO B3024689 4-(Chloromethyl)benzaldehyde CAS No. 73291-09-5

4-(Chloromethyl)benzaldehyde

Cat. No.: B3024689
CAS No.: 73291-09-5
M. Wt: 154.59 g/mol
InChI Key: FNIFQOISPAAFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)benzaldehyde (CAS: 73291-09-5) is an aromatic aldehyde derivative with a chloromethyl (-CH2Cl) substituent at the para position of the benzene ring. Its molecular formula is C8H7ClO, and it has a molecular weight of 154.59 g/mol. The compound is characterized by its aldehyde functional group and reactive chloromethyl moiety, which enables diverse applications in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and advanced materials.

The chloromethyl group acts as a versatile leaving group, facilitating nucleophilic substitution reactions (e.g., alkylation, etherification) . For instance, this compound is brominated to yield 4-(bromomethyl)benzaldehyde (CAS: 51359-78-5), demonstrating its utility in generating halogenated intermediates . Its reactivity also extends to forming benzothiazole derivatives via coupling with aminobenzothiazoles, a key step in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Chloromethyl)benzaldehyde can be synthesized through several methods. One common method involves the chloromethylation of benzaldehyde using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds as follows:

C6H5CHO+CH2O+HClC6H4(CH2Cl)CHO+H2O\text{C}_6\text{H}_5\text{CHO} + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{Cl})\text{CHO} + \text{H}_2\text{O} C6​H5​CHO+CH2​O+HCl→C6​H4​(CH2​Cl)CHO+H2​O

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process .

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 4-(Chloromethyl)benzoic acid using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Synthetic Chemistry

4-(Chloromethyl)benzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is particularly useful in the preparation of quinoline hydrazone derivatives, which have demonstrated significant antibacterial and antitubercular activities. The compound can undergo various chemical transformations such as oxidation to 4-(Chloromethyl)benzoic acid and reduction to 4-(Chloromethyl)benzyl alcohol.

Pharmaceutical Development

The compound is instrumental in drug development, particularly in creating anticancer agents. For instance, derivatives synthesized from this compound have shown cytotoxicity against human tumor cell lines . Its role as a precursor in the synthesis of biologically active compounds highlights its importance in medicinal chemistry.

Biological Applications

In biological research, this compound is utilized to create compounds that exhibit antimicrobial properties. The derivatives formed from this compound have been evaluated for their effectiveness against various bacterial strains, including Acinetobacter baumannii, Escherichia coli, and Staphylococcus aureus. These studies indicate its potential use in developing new antibiotics.

Case Study 1: Anticancer Activity

A study explored the synthesis of tert-butyl 4-chloromethyl benzoate from this compound as an intermediate for anticancer agents. The synthesized compound exhibited significant cytotoxicity against tumor cells, demonstrating the compound's relevance in cancer research and therapeutic development .

Case Study 2: Antimicrobial Efficacy

Research on quinoline hydrazone derivatives synthesized from this compound revealed their potent antibacterial properties. These derivatives were tested against clinically relevant bacterial strains, showing promising results that support further exploration for therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)benzaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The aldehyde group can participate in various condensation reactions, forming imines or Schiff bases with amines .

Comparison with Similar Compounds

Comparison with Structural Analogues

The chemical and functional properties of 4-(chloromethyl)benzaldehyde are influenced by its substituent type and position. Below is a comparative analysis with structurally related benzaldehyde derivatives:

Table 1: Comparative Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Type Key Reactivity/Applications Safety Notes
This compound 73291-09-5 C8H7ClO 154.59 -CH2Cl (EWG) Nucleophilic substitution (alkylation), intermediate for pharmaceuticals Limited toxicological data; handle with PPE due to potential irritancy
4-(Bromomethyl)benzaldehyde 51359-78-5 C8H7BrO 199.05 -CH2Br (EWG) Faster SN2 reactions; used in etherification and cross-coupling Toxicological properties not fully studied; corrosive
4-(Hydroxymethyl)benzaldehyde - C8H8O2 136.15 -CH2OH (polar) Etherification (Williamson synthesis), reduced electrophilicity Lower hazard profile; handle with standard precautions
4-Methylbenzaldehyde - C8H8O 120.15 -CH3 (EDG) Polymer modification (e.g., coal tar pitch) Low reactivity; minimal safety concerns
4-(Trifluoromethyl)benzaldehyde 455-19-6 C8H5F3O 174.12 -CF3 (strong EWG) Enhances metabolic stability in pharmaceuticals Flammable; use in ventilated areas
4-Dimethylaminobenzaldehyde 100-10-7 C9H11NO 149.19 -N(CH3)2 (EDG) Condensation reactions (e.g., cyanine dyes) Irritant; avoid inhalation
2-Chloro-4-hydroxybenzaldehyde - C7H5ClO2 156.57 -Cl (2nd), -OH (4th) Acidic due to -OH; used in organic synthesis Moderate toxicity; avoid skin contact

Key Findings:

Substituent Effects on Reactivity :

  • Electron-Withdrawing Groups (EWG) :

  • The chloromethyl (-CH2Cl) and bromomethyl (-CH2Br) groups enhance electrophilicity, making this compound suitable for nucleophilic substitution. Bromine’s higher polarizability accelerates SN2 reactions compared to chlorine .
  • The trifluoromethyl (-CF3) group () provides strong electron withdrawal, increasing metabolic stability in drug candidates .
    • Electron-Donating Groups (EDG) :
  • The dimethylamino (-N(CH3)2) group () promotes condensation reactions by stabilizing cationic intermediates in cyanine dye synthesis .

Applications: Pharmaceutical Intermediates: this compound is pivotal in synthesizing α-aminoamides () and benzothiazole derivatives (). In contrast, 4-(trifluoromethyl)benzaldehyde is used in compounds requiring enhanced metabolic stability . Polymer Science: 4-Methylbenzaldehyde modifies coal tar pitch for carbon materials, leveraging its non-reactive methyl group .

Dimethylaminobenzaldehyde poses inhalation risks, while hydroxy-containing derivatives (e.g., 2-chloro-4-hydroxybenzaldehyde) require handling with gloves .

Biological Activity

4-(Chloromethyl)benzaldehyde, with the chemical formula C8_8H7_7ClO and CAS number 73291-09-5, is an aromatic aldehyde that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a chloromethyl group attached to a benzaldehyde moiety, which contributes to its reactivity and potential pharmacological applications.

Molecular Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C8_8H7_7ClO
  • Molecular Weight : 154.59 g/mol

Log P Values

The lipophilicity of this compound is indicated by various Log P values:

  • Log Po/w (iLOGP) : 1.64
  • Log Po/w (XLOGP3) : 2.01
  • Log Po/w (WLOGP) : 2.09
  • Log Po/w (MLOGP) : 2.1
  • Log Po/w (SILICOS-IT) : 2.95

These values suggest moderate lipophilicity, which is essential for membrane permeability and bioavailability .

Inhibition of Enzymes

This compound has been studied for its inhibitory effects on various enzymes, particularly monoamine oxidase B (MAO-B). Research indicates that the compound exhibits selective inhibition of MAO-B, an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The half-maximal inhibitory concentration (IC50_{50}) values reported for related compounds suggest that structural modifications can enhance MAO-B inhibitory activity, making this compound a candidate for further exploration in neuroprotective therapies .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens indicate promising antibacterial activity, which could be leveraged in the development of new antimicrobial agents .

Toxicological Profile

While exploring its biological activity, it is crucial to consider the toxicological aspects of this compound. According to safety data sheets, the compound is classified as harmful if swallowed and can cause skin irritation and serious eye damage. It is also noted for respiratory irritation upon inhalation . These factors must be taken into account when considering its therapeutic applications.

Study on MAO-B Inhibition

A recent study focused on the structure-activity relationship of various chromone derivatives, including those based on chlorobenzyl substitutions. The findings indicated that introducing a chloromethyl group at specific positions significantly enhanced MAO-B inhibitory activity compared to other derivatives without this substitution .

Antibacterial Efficacy Assessment

Another investigation assessed the antibacterial efficacy of synthesized hydrazone derivatives containing this compound as a precursor. The results revealed that certain derivatives exhibited MIC values as low as 4 μg/mL against Mycobacterium tuberculosis, highlighting the potential of this compound in developing effective anti-tubercular agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Chloromethyl)benzaldehyde, and how can purity be optimized?

  • Methodology : A common route involves the chloromethylation of benzaldehyde derivatives. For example, this compound can be synthesized via Friedel-Crafts alkylation using paraformaldehyde and HCl in the presence of a Lewis acid catalyst like ZnCl₂. Purity optimization includes column chromatography (silica gel, hexane/ethyl acetate eluent) and recrystallization from ethanol .
  • Characterization : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and structural validation via ¹H/¹³C NMR (e.g., aldehyde proton at δ 10.0 ppm, chloromethyl group at δ 4.6 ppm) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Hazard Mitigation : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, rinse with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture to prevent decomposition .

Q. How can researchers resolve discrepancies in reported toxicity data for this compound?

  • Data Analysis : Cross-reference SDS entries (e.g., conflicting acute toxicity classifications between suppliers) and conduct in vitro assays (e.g., MTT on HEK-293 cells) to assess cytotoxicity. Note that some SDSs explicitly state insufficient toxicological data, requiring conservative handling .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Reaction Pathways : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its electron-withdrawing aldehyde moiety, which enhances electrophilicity. Computational studies (DFT at B3LYP/6-31G*) reveal a transition state energy barrier of ~25 kcal/mol for substitution at the benzylic position .
  • Experimental Validation : Monitor reaction progress via TLC and isolate intermediates (e.g., Schiff bases) for X-ray crystallography to confirm regioselectivity .

Q. How can this compound be utilized in the design of fluorescent nanomaterials?

  • Application : It serves as a precursor for aggregation-induced emission (AIE)-active compounds. For example, coupling with tetraphenylethylene derivatives via Suzuki-Miyaura reactions yields AIEgens for bioimaging. Fluorescence quantum yields (Φ) up to 0.45 have been reported in nanoparticle formulations .
  • Optimization : Adjust substituents on the benzaldehyde core to modulate Stokes shift (e.g., trifluoromethyl groups increase hydrophobicity and AIE efficiency) .

Q. What computational tools are effective in predicting the environmental fate of this compound?

  • Modeling : Use EPI Suite to estimate biodegradation (BIOWIN model: ~0.3, indicating slow breakdown) and ECOSAR for aquatic toxicity (LC50 for fish: ~5.2 mg/L). Validate with experimental BOD5/COD ratios (<0.1 confirms persistence) .

Q. Contradictions and Gaps in Literature

  • Toxicity Uncertainty : While some SDSs classify it as a Category 4 oral toxin (LD50 > 300 mg/kg), others lack data, necessitating precautionary exposure limits (e.g., OSHA PEL: 5 mg/m³) .
  • Synthetic Yields : Reported yields vary from 40–75% for chloromethylation routes, suggesting solvent polarity (e.g., DCM vs. toluene) and catalyst loading (ZnCl₂: 10–20 mol%) as critical variables .

Properties

IUPAC Name

4-(chloromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIFQOISPAAFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326824
Record name 4-(Chloromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73291-09-5
Record name 4-(Chloromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Chloromethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

20 g (0.132 moles) of 90 percent pure 4-hydroxymethylbenzaldehyde were stirred for 2 hours at 80° C. under an argon atmosphere with 50 ml of 37 percent HCl (0.58 moles) and 200 ml of toluene. After cooling to room temperature, the aqueous phase was separated off and the toluene phase was evaporated in vacuo. This gave 16.2 g of crude product which, according to NMR, contained 78.8% by weight of 4-chloromethylbenzaldehyde, 10% by weight of 1,4-bis-chloromethylbenzene and 11.2% by weight of an unknown substance. A 4-chloromethylbenzaldehyde yield of 12.8 g, corresponding to 62.5% of the theoretical yield was calculated from the NMR result.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Under an argon atmosphere, 4-chloromethylbenzoic acid (15.08 g, 88.40 mmol) was dissolved in THF (150 ml), and 1M borane-THF complex (135 ml, 135.00 mmol) was slowly added dropwise under ice-cooling. The mixture was stirred at room temperature for 2 hours, 1N sulfuric acid (160 ml) was added, and the mixture was stirred for 1 hour and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the obtained crude product was dissolved in dichloromethane (300 ml). Manganese dioxide (76.94 g, 885.0 mmol) was added, and the mixture was stirred overnight at room temperature. After filtration through celite, the filtrate was concentrated under reduced pressure to give the title compound (11.93 g, 87%).
Quantity
15.08 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
76.94 g
Type
catalyst
Reaction Step Four
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(Chloromethyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(Chloromethyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(Chloromethyl)benzaldehyde
Reactant of Route 6
4-(Chloromethyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.